molecular formula C9H16N2S B2472849 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol CAS No. 852217-79-9

4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol

Cat. No. B2472849
CAS RN: 852217-79-9
M. Wt: 184.3
InChI Key: SKEGRXRYZCXTSK-UHFFFAOYSA-N
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Description

The compound “4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol” is a derivative of imidazole, which is a five-membered heterocyclic compound containing two nitrogen atoms . Imidazole derivatives are known to have a wide range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be based on the imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The ring would be substituted with methyl groups at the 4 and 5 positions, and a 2-methylpropyl group at the 1 position. The 2 position of the ring would contain a thiol group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and substituents. Imidazole derivatives are generally soluble in polar solvents due to the presence of nitrogen atoms .

Scientific Research Applications

Thermodynamic and Electrochemical Properties

Research has highlighted the electrochemical properties of imidazole-2-thiols, including 4,5-dimethylimidazole-2-thiol. These compounds exhibit distinct oxidation and reduction potentials, which are significant for various chemical processes. The study also delves into the thermodynamic properties, such as enthalpy and entropy changes, providing insights into their behavior in different chemical reactions (Po et al., 1991).

Alkylation in Chemical Synthesis

Alkylation studies involving 4,5-dihydro-1H-imidazole-2-thiol have been conducted, revealing the potential of these compounds in creating new organosilicon ionic liquids. This research contributes to the field of synthetic chemistry, offering pathways for developing novel compounds with specific properties (Yarosh et al., 2017).

Role in Metal Complex Synthesis

Studies have shown the synthesis of silver(I) and gold(I) complexes using 4,5-dimethyl-N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, a derivative of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol. Such research is crucial for understanding the properties of metal complexes and their potential applications in catalysis and materials science (Gaillard et al., 2009).

Corrosion Inhibition

Research has been conducted on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles, including derivatives of imidazole-2-thiol. This research is pivotal for industries dealing with metal preservation and anti-corrosion technologies (Ammal et al., 2018).

Application in Herbicide Analysis

The role of dimethyl derivatives of imidazolinone herbicides, which includes 4,5-dimethylimidazole-2-thiol, in developing efficient gas chromatographic methods for herbicide analysis in various matrices has been explored. This is significant for environmental monitoring and agricultural sciences (Anisuzzaman et al., 2000).

Anticancer Activity

A study on the synthesis of 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2-thiol derivatives and their anticancer activities highlights the potential of these compounds in medical research, particularly in the development of new anticancer drugs (Duran & Demirayak, 2012).

Corrosion Inhibition in Acidic Media

Further research on arylamino substituted mercaptoimidazole derivatives, including 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione, as corrosion inhibitors for carbon steel in acidic solutions, contributes to industrial applications in corrosion protection (Duran et al., 2021).

properties

IUPAC Name

4,5-dimethyl-3-(2-methylpropyl)-1H-imidazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S/c1-6(2)5-11-8(4)7(3)10-9(11)12/h6H,5H2,1-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEGRXRYZCXTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=S)N1)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol

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